
1,1'-(Decane-1,10-diyl)bis(4-methylpiperazine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Decane-1,10-diyl)bis(4-methylpiperazine) is a chemical compound characterized by the presence of two 4-methylpiperazine groups connected by a decane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(Decane-1,10-diyl)bis(4-methylpiperazine) typically involves the reaction of decane-1,10-diyl dichloride with 4-methylpiperazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of 1,1’-(Decane-1,10-diyl)bis(4-methylpiperazine) follows similar synthetic routes but with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1’-(Decane-1,10-diyl)bis(4-methylpiperazine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine nitrogen atoms can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran or ether.
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides; reactions are performed in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: N-oxides of 1,1’-(Decane-1,10-diyl)bis(4-methylpiperazine).
Reduction: Reduced derivatives with hydrogenated piperazine rings.
Substitution: Substituted derivatives with new functional groups attached to the piperazine nitrogen atoms.
Applications De Recherche Scientifique
1,1’-(Decane-1,10-diyl)bis(4-methylpiperazine) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a component in drug delivery systems.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,1’-(Decane-1,10-diyl)bis(4-methylpiperazine) involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, or electrostatic interactions, leading to modulation of their activity. The specific pathways involved depend on the context of its application, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
1,1’-(Decane-1,10-diyl)bis(4-amino-2-methylquinolinium): Similar structure but with quinolinium groups instead of piperazine.
Bis(1-butylpentyl)decane-1,10-diyl diglutarate: Different functional groups but similar decane backbone.
Uniqueness: 1,1’-(Decane-1,10-diyl)bis(4-methylpiperazine) is unique due to its specific combination of piperazine rings and decane linker, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
94678-03-2 |
|---|---|
Formule moléculaire |
C20H42N4 |
Poids moléculaire |
338.6 g/mol |
Nom IUPAC |
1-methyl-4-[10-(4-methylpiperazin-1-yl)decyl]piperazine |
InChI |
InChI=1S/C20H42N4/c1-21-13-17-23(18-14-21)11-9-7-5-3-4-6-8-10-12-24-19-15-22(2)16-20-24/h3-20H2,1-2H3 |
Clé InChI |
HROXODDMDNVCPV-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)CCCCCCCCCCN2CCN(CC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-Amino-3-(4-nitrophenyl)propylidene]carbamate](/img/structure/B14347961.png)
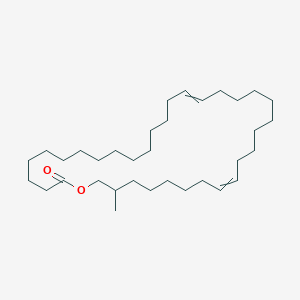
![2-[(E)-{[2-(Hydrazinylidenemethyl)hydrazinyl]methylidene}amino]ethane-1-sulfonic acid](/img/structure/B14347968.png)
![2,6-dimethyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14347969.png)
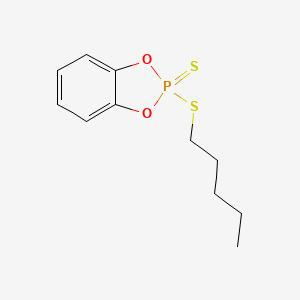
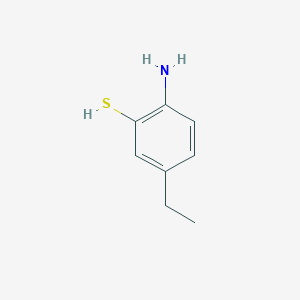
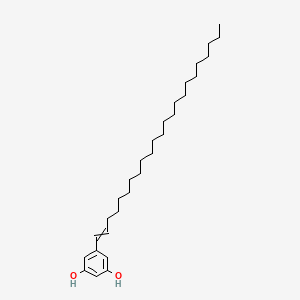
![1-Methyl-3-[5-(methylcarbamoylamino)pentyl]urea](/img/structure/B14347982.png)

![3,3'-[(Piperidin-1-yl)phosphoryl]di(1,3-oxazolidin-2-one)](/img/structure/B14348002.png)
![4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzonitrile](/img/structure/B14348010.png)
![5-Methyl-5-[(propan-2-yl)oxy]-4-(trimethylsilyl)-5H-dibenzo[b,d]silole](/img/structure/B14348018.png)
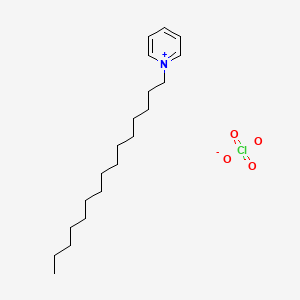
![2-Chloro-5-[(cyclohexylmethyl)sulfamoyl]benzene-1-sulfonyl chloride](/img/structure/B14348026.png)
